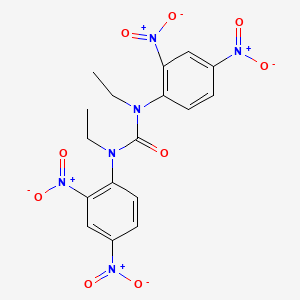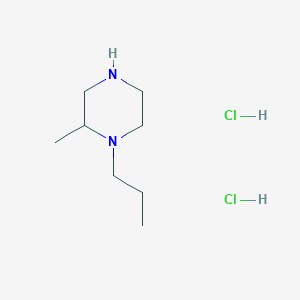
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a diethylurea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea typically involves the reaction of 2,4-dinitrophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H3(NO2)2NCO+H2NCH2CH3→C6H3(NO2)2NHCONHCH2CH3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The industrial process also involves purification steps to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea involves its interaction with molecular targets through its nitro and urea groups. The nitro groups can participate in redox reactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Bis(2,4-dinitrophenyl)urea: Similar structure but lacks the diethyl groups.
1,3-Bis(2,4-dinitrophenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen in the urea group.
2,4-Dinitrophenylhydrazine: Contains a single 2,4-dinitrophenyl group attached to a hydrazine moiety.
Uniqueness
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is unique due to the presence of both 2,4-dinitrophenyl groups and the diethylurea backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
4596-98-9 |
|---|---|
分子式 |
C17H16N6O9 |
分子量 |
448.3 g/mol |
IUPAC 名称 |
1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea |
InChI |
InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3 |
InChI 键 |
GZRUZYZDXWDVPQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)




